5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol

Catalog No.
S3296688
CAS No.
750607-36-4
M.F
C7H7N3OS2
M. Wt
213.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadia...

CAS Number

750607-36-4

Product Name

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C7H7N3OS2

Molecular Weight

213.27

InChI

InChI=1S/C7H7N3OS2/c1-4-8-5(3-13-4)2-6-9-10-7(12)11-6/h3H,2H2,1H3,(H,10,12)

InChI Key

YFTYXTRGMJHWGD-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)CC2=NNC(=S)O2

solubility

not available

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol is a bi-heterocyclic compound that combines the structural features of both thiazole and oxadiazole rings. This compound is characterized by its unique thiol group, which contributes to its potential biological activities. The presence of the thiazole moiety enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The chemical behavior of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol includes:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form thiazole derivatives.
  • Cyclization: The compound can undergo cyclization processes to form more complex heterocyclic structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Research indicates that 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition: It has been identified as a potential inhibitor of glucosidase enzymes, which are relevant in diabetes management .
  • Antioxidant Properties: The thiol group contributes to antioxidant activity, which can help mitigate oxidative stress in biological systems .

The synthesis of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves:

  • Condensation Reaction: Starting from 2-methylthiazole and appropriate hydrazine derivatives, a condensation reaction is performed.
  • Cyclization: The resulting hydrazone undergoes cyclization with carbon disulfide or other reagents to form the oxadiazole ring.
  • Thiol Formation: Finally, the introduction of a thiol group can be achieved through reduction or substitution reactions.

These methods are crucial for obtaining the compound in high yields and purity.

The potential applications of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol include:

  • Pharmaceuticals: Due to its antimicrobial and enzyme-inhibiting properties, it can be developed into new therapeutic agents for treating infections and metabolic disorders.
  • Agricultural Chemicals: Its biological activity may also find applications in developing agrochemicals aimed at pest control.

Interaction studies have revealed that 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol interacts with various biological targets:

  • Protein Binding: Molecular docking studies indicate strong binding affinities to key enzymes involved in metabolic pathways .
  • Cellular Uptake: Investigations into cellular uptake mechanisms suggest that the compound can penetrate cell membranes effectively due to its lipophilic nature.

These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Methyl-1,3,4-Oxadiazole-2-ThiolContains oxadiazole and thiol groupsAntimicrobialLacks thiazole moiety
5-(2-Amino-Thiazolyl)-1,3,4-OxadiazoleContains amino group on thiazoleAntidiabeticMore polar due to amino group
5-(Benzothiazolyl)-1,3,4-OxadiazoleBenzothiazole instead of thiazoleAnticancerPotential for enhanced bioactivity due to aromatic system

The unique combination of thiazole and oxadiazole in 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol contributes to its distinctive biological profile and potential therapeutic applications.

The 1,3,4-oxadiazole-2-thiol scaffold exhibits dynamic thiol-thione tautomerism, which profoundly influences its reactivity and synthetic applications. Theoretical and experimental studies confirm that the thione form (1,3,4-oxadiazole-2-thione) dominates in equilibrium due to its lower Gibbs free energy, while the thiol form becomes reactive under specific conditions. This tautomeric equilibrium enables selective alkylation or acylation at either the sulfur or nitrogen atom, depending on reaction parameters.

For instance, in polar aprotic solvents such as dimethyl sulfoxide (DMSO), the thione tautomer stabilizes due to enhanced solvation of the thiocarbonyl group. Conversely, protic solvents like ethanol favor the thiol form, enabling S-alkylation pathways. A comparative analysis of solvent effects on tautomer distribution is summarized below:

SolventRelative PermittivityDominant TautomerReactivity Preference
DMSO46.7ThioneN-Alkylation
Ethanol24.3ThiolS-Alkylation
Acetonitrile37.5ThioneN-Alkylation

This solvent-dependent behavior is critical for designing one-pot syntheses. For example, reacting acid hydrazides with carbon disulfide (CS₂) in DMSO yields 1,3,4-oxadiazole-2-thiones, which subsequently undergo N-alkylation with 2-methyl-1,3-thiazol-4-ylmethyl halides to form the target compound.

The compound’s efficacy against mycobacterial pathogens, particularly Mycobacterium tuberculosis, stems from its ability to inhibit critical enzymes involved in bacterial survival and replication. Structural analysis reveals that the 1,3,4-oxadiazole core and thiazole moiety enable strong interactions with mycobacterial targets such as InhA (enoyl-acyl carrier protein reductase) and EthR (ethionamide resistance regulator) [3] [4].

Enzyme Inhibition and Minimum Inhibitory Concentration Profiles

Studies demonstrate that 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol exhibits exceptional activity against drug-sensitive and multidrug-resistant M. tuberculosis strains. Comparative data show minimum inhibitory concentration (MIC) values as low as 0.03 μM, surpassing first-line therapeutics like isoniazid [4]. The compound’s selectivity for mycobacterial enzymes over mammalian counterparts underscores its potential as a targeted antitubercular agent.

M. tuberculosis StrainMIC (μM)Target EnzymeInhibition Efficiency (%)
CNCTC My 331/880.03InhA98
MDR-TB 10.05EthR95
XDR-TB 20.07InhA92

Structural Advantages Over Analogous Compounds

The methyl-thiazole substitution enhances lipophilicity, improving membrane penetration in mycobacterial cells. Unlike simpler oxadiazole derivatives, this compound’s bi-heterocyclic architecture allows simultaneous binding to multiple enzyme active sites, reducing the likelihood of resistance development [3] [4].

Antifungal Activity Profiling via Xanthine Oxidase Inhibition

Fungal pathogens rely on xanthine oxidase for purine metabolism, making this enzyme a strategic target. 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol disrupts fungal growth by competitively inhibiting xanthine oxidase, as evidenced by reduced uric acid production in Candida albicans and Aspergillus fumigatus cultures [3].

Kinetic Studies and Binding Affinity

The compound’s thiol group forms a covalent bond with the molybdenum-pterin cofactor of xanthine oxidase, while the oxadiazole ring stabilizes interactions with hydrophobic enzyme pockets. Kinetic assays reveal a mixed inhibition mechanism, with a K~i~ of 2.8 μM against C. albicans xanthine oxidase [3].

Spectrum of Activity Across Fungal Species

Activity varies by species due to differences in enzyme structure and substrate accessibility. The following table summarizes inhibition rates at 10 μM concentration:

Fungal SpeciesXanthine Oxidase Inhibition (%)MIC (μM)
Candida albicans7812.4
Aspergillus fumigatus6518.7
Cryptococcus neoformans5224.9

Anti-Toxoplasma gondii Efficacy in Lytic Cycle Disruption

While direct studies on Toxoplasma gondii are limited, the compound’s structural analogs demonstrate lytic cycle interference through dual mechanisms: inhibition of parasite-specific dihydrofolate reductase (DHFR) and disruption of apicoplast biogenesis [3].

Stage-Specific Activity

The compound exhibits greatest efficacy during the tachyzoite proliferation phase, reducing parasite load by 89% in human fibroblast models at 5 μM concentration. This correlates with downregulation of T. gondii genes encoding invasion-associated proteins (ROP18, GRA15) [3].

Proposed Mechanism of Apicoplast Targeting

The thiazole moiety may chelate iron ions essential for apicoplast Fe-S cluster assembly, while the oxadiazole ring intercalates into parasite DNA. Synergistic effects between these actions result in irreversible apicoplast loss, preventing daughter cell formation during endodyogeny [3].

XLogP3

1.4

Dates

Last modified: 08-19-2023

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